N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide

PRMT3 Protein Arginine Methyltransferase Epigenetics

N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide (CAS 73688-61-6), also indexed as N-(4-phenyl-1,3,5-triazin-2-yl)benzenesulfonamide, is a hybrid molecule that merges a benzenesulfonamide moiety with a phenyl-substituted 1,3,5-triazine core. With a molecular formula of C₁₅H₁₂N₄O₂S and a molecular weight of 312.35 g/mol, the compound occupies a strategically positioned intermediate chemical space between simpler benzenesulfonamides (e.g., sulfanilamide) and more elaborate, multi-substituted triazinyl–benzenesulfonamide conjugates that have been extensively studied as carbonic anhydrase (CA) and kinase inhibitors.

Molecular Formula C15H12N4O2S
Molecular Weight 312.3 g/mol
CAS No. 73688-61-6
Cat. No. B13786985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide
CAS73688-61-6
Molecular FormulaC15H12N4O2S
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=N2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N4O2S/c20-22(21,13-9-5-2-6-10-13)19-15-17-11-16-14(18-15)12-7-3-1-4-8-12/h1-11H,(H,16,17,18,19)
InChIKeyBCMMRWRUBBFFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide (CAS 73688-61-6): Core Chemical Identity, Physicochemical Profile, and Structural Class Context for Informed Procurement


N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide (CAS 73688-61-6), also indexed as N-(4-phenyl-1,3,5-triazin-2-yl)benzenesulfonamide, is a hybrid molecule that merges a benzenesulfonamide moiety with a phenyl-substituted 1,3,5-triazine core [1]. With a molecular formula of C₁₅H₁₂N₄O₂S and a molecular weight of 312.35 g/mol, the compound occupies a strategically positioned intermediate chemical space between simpler benzenesulfonamides (e.g., sulfanilamide) and more elaborate, multi-substituted triazinyl–benzenesulfonamide conjugates that have been extensively studied as carbonic anhydrase (CA) and kinase inhibitors [2][3]. Its computed XLogP3-AA of 2.5, a single hydrogen-bond donor, and six hydrogen-bond acceptors define a balanced polarity profile that influences solubility, permeability, and target engagement—parameters that are critical for both biochemical assay development and structure–activity relationship (SAR) exploration [1][4]. Unlike highly decorated analogs, the compound retains a minimal substitution pattern (a single phenyl group on the triazine ring), making it an attractive reference scaffold for evaluating the contribution of individual substituents to target potency and selectivity. This baseline overview establishes the fundamental chemical context necessary for evaluating its differentiation from closely related analogs in subsequent sections.

Why Generic Substitution of N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide (CAS 73688-61-6) with Closely Related Analogs Carries Quantifiable Scientific Risk


Within the broad class of 1,3,5-triazinyl–benzenesulfonamide hybrids, even minor structural modifications—such as the replacement of the 6-phenyl substituent with chlorine atoms or amino acid conjugates—produce dramatic shifts in both the absolute potency against specific targets and the selectivity profile across related enzyme families [1][2]. Triazinyl–benzenesulfonamide derivatives bearing disubstituted amino acid moieties have been computationally predicted to achieve hCA IX inhibition constants (KIs) as low as 8.4 nM, while closely related analogs with different amino acid pairings exhibit KI ratios (hCA II/hCA IX) exceeding 139 [1]. Similarly, the introduction of rigid cyclic linkers—including the 1,3,5-triazine core—has been shown to enhance hCA IX inhibition by approximately an order of magnitude relative to traditional linear linkers [3]. These findings underscore a fundamental principle: the biological performance and selectivity of a triazinyl–benzenesulfonamide compound cannot be extrapolated from the broader class; each substitution pattern must be independently characterized. Consequently, assuming that any 1,3,5-triazine–benzenesulfonamide derivative can serve as a functionally equivalent replacement for another—without direct, quantitative comparative data—introduces substantial scientific and procurement risk, particularly in target-based screening campaigns, selectivity profiling, and structure–activity relationship (SAR) studies where the precise substitution pattern defines the observed biological outcome. The quantitative evidence presented in Section 3 provides the specific differentiation metrics that justify the selection of CAS 73688-61-6 over its closest analogs.

Quantitative Differentiation Evidence for N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide (CAS 73688-61-6) Relative to Key Comparators


PRMT3 Inhibitory Potency of CAS 73688-61-6 Benchmarked Against Leading Chemical Probes

N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide (CAS 73688-61-6) inhibits protein arginine methyltransferase 3 (PRMT3) with an IC₅₀ of 480 nM in a scintillation proximity assay using histone H4 (1–24) as substrate [1]. While this potency is 15.5-fold lower than that of the first-in-class allosteric PRMT3 chemical probe SGC707 (IC₅₀ = 31 ± 2 nM) [2], it is 3.3-fold more potent than the commercially available PRMT Inhibitor VI (IC₅₀ = 1.6 µM), a benzothiadiazolyl-cyclohexenylethylurea compound that also targets the PRMT3 dimer interface [3]. In absolute terms, the compound occupies a distinct potency niche within the PRMT3 inhibitor landscape, falling between highly optimized allosteric probes and the weaker screening hits from diversity libraries. This intermediate potency, combined with the structural simplicity of a mono-phenyl-substituted s-triazine scaffold, positions the compound as a strategically valuable starting point for fragment-based or structure-guided optimization campaigns that seek to improve upon the 480 nM benchmark through iterative substitution at the triazine 4- and 6-positions.

PRMT3 Protein Arginine Methyltransferase Epigenetics Allosteric Inhibition

Intra-Methyltransferase Selectivity: PRMT3 vs. G9a (EHMT2) Discrimination by CAS 73688-61-6

In the same scintillation proximity assay format, N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide exhibits an IC₅₀ of 20,000 nM (20 µM) against G9a (EHMT2), a histone lysine methyltransferase, using histone H3 (1–25) as substrate [1]. This corresponds to a 41.7-fold selectivity window for PRMT3 over G9a (IC₅₀ ratio: 20,000 nM / 480 nM = 41.7). In comparison, the highly optimized PRMT3 inhibitor SGC707 has been reported to be selective against 31 other methyltransferases at 1 µM concentration [2], while the pan-Type I PRMT inhibitor MS023 shows only 2.5-fold selectivity for PRMT3 (IC₅₀ = 119 nM) over PRMT1 (IC₅₀ = 30 nM) [3], indicating a fundamentally different selectivity profile. The moderate but measurable PRMT3-over-G9a selectivity of CAS 73688-61-6 distinguishes it from the broad-spectrum PRMT inhibitors, for which the selectivity ratio between any two individual methyltransferases may be substantially lower. This defined selectivity fingerprint provides a quantitative benchmark that is specifically attributable to the mono-phenyl substitution pattern on the s-triazine core and cannot be generalized to other triazine–benzenesulfonamide derivatives.

Epigenetic Selectivity Methyltransferase Profiling PRMT3 G9a EHMT2

Physicochemical Differentiation: Computed LogP, Hydrogen-Bond Profile, and Molecular Weight Relative to Multi-Substituted Triazinyl-Benzenesulfonamide Conjugates

N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide has a computed XLogP3-AA of 2.5, a molecular weight of 312.35 g/mol, and a hydrogen-bond donor count of 1 [1]. These parameters place it in a distinctly more lipophilic and lower-molecular-weight region of chemical space compared to the amino acid-disubstituted triazinyl–benzenesulfonamide conjugates described by Mikulová et al. (2020), which typically exhibit molecular weights exceeding 500 Da, multiple hydrogen-bond donors, and substantially lower logP values due to the presence of polar amino acid side chains [2]. For example, the Gln-disubstituted derivative—which achieved a predicted hCA IX KI of 29.6 nM—has a calculated molecular weight well above 600 Da [2]. The lower molecular weight and moderate lipophilicity of CAS 73688-61-6 confer potential advantages in membrane permeability and passive diffusion, which are critical for intracellular target engagement in cell-based assays. Furthermore, the single hydrogen-bond donor (the sulfonamide NH) minimizes the desolvation penalty associated with crossing lipid bilayers, a property that multi-substituted conjugates with multiple exposed amide or amine NH groups may lack. This physicochemical differentiation is directly measurable and provides a procurement rationale for selecting the simpler scaffold when membrane permeability is a prioritized parameter in the experimental design.

Physicochemical Properties Drug-likeness Lipophilicity Permeability

Synthetic Tractability and Scaffold Versatility: Mono-Phenyl Substitution as a Divergent Intermediate for Library Synthesis

The synthesis of N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide proceeds via reaction of sulfaguanidine derivatives with N-cyanodithioiminocarbonate . The resulting product retains two unsubstituted positions on the 1,3,5-triazine ring (the 4- and 6-positions), making it a highly versatile intermediate for subsequent nucleophilic aromatic substitution (SNAr) with amines, amino acids, or other nucleophiles. In contrast, the commonly used N-(4,6-dichloro-1,3,5-triazin-2-yl)benzenesulfonamide (CAS 30369-89-2) bears reactive chlorine atoms at these positions, which can undergo uncontrolled hydrolysis or premature substitution during storage or assay . The phenyl substituent at the 6-position (triazine numbering) of CAS 73688-61-6 is chemically inert under standard SNAr conditions, providing a stable, non-hydrolyzable anchor that permits sequential, regioselective functionalization at the remaining positions. This property is a direct consequence of the specific substitution pattern and cannot be replicated with dichloro- or trichloro-triazine precursors, which suffer from competing hydrolysis pathways. For medicinal chemistry and chemical biology groups engaged in parallel library synthesis, this translates to a more robust and predictable synthetic intermediate with fewer side reactions.

Synthetic Chemistry Triazine Derivatization Library Synthesis Nucleophilic Aromatic Substitution

Predicted Carbonic Anhydrase Binding: Class-Level Inference from ZINC Docking Scores and Triazinyl-Benzenesulfonamide SAR

Although no experimentally determined Ki or IC₅₀ values against carbonic anhydrase (CA) isoforms have been reported specifically for CAS 73688-61-6, the compound is catalogued in the ZINC15 database with docking scores against CA2 (carbonic anhydrase II) and CA1 [1]. The broader class of 1,3,5-triazinyl-benzenesulfonamide derivatives has been extensively validated as potent, selective CA inhibitors, with multiple studies demonstrating that the triazine core enhances binding to the transmembrane, tumor-associated isoform hCA IX through favorable hydrophobic and hydrogen-bond interactions within the enzyme active site [2][3]. For example, compound 5d from the series reported by Lolak et al. (2022) achieved a KI of 28.6 nM against hCA IX [2], while derivatives from Zolnowska et al. (2018) containing the 4-sulfamoylphenyl moiety exhibited hCA IX KI values in the range of 37.1–42.9 nM [3]. The presence of the benzenesulfonamide zinc-binding group (ZBG) in CAS 73688-61-6 is the canonical pharmacophore for CA inhibition, and the appended phenyl-triazine moiety is expected to engage the hydrophobic pocket adjacent to the active site in a manner analogous to other validated triazine-containing CA inhibitors. This class-level inference, while not a substitute for direct experimental data, provides a strong rationale for prioritizing CAS 73688-61-6 as a candidate for CA-focused screening campaigns, particularly given its synthetic accessibility for subsequent optimization.

Carbonic Anhydrase Molecular Docking hCA II hCA IX ZINC Database

In Silico Drug-Likeness Compliance: Comparative Assessment of Lipinski, Veber, and PAINS Filters

N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide satisfies all four Lipinski Rule of Five criteria: molecular weight (312.35 g/mol) ≤ 500; XLogP3-AA (2.5) ≤ 5; hydrogen-bond donors (1) ≤ 5; hydrogen-bond acceptors (6) ≤ 10 [1]. It also complies with the Veber rule (rotatable bonds = 4, TPSA = 68.70 Ų) and does not raise any PAINS (Pan-Assay Interference Compounds) structural alerts [1][2]. By comparison, many triazinyl–benzenesulfonamide conjugates incorporating di-substituted amino acid moieties exceed one or more of these thresholds, particularly regarding molecular weight (>500 Da) and hydrogen-bond donor count (>5), which can limit their utility in cell-based screening and oral bioavailability studies [3]. The clean in silico profile of CAS 73688-61-6 positions it as a preferred starting point for chemical probe development programs that prioritize ligand efficiency and favorable ADME properties from the earliest stages of lead optimization. This compliance is directly measurable and is specifically attributable to the minimal substitution pattern; it is not a universal property of the triazinyl-benzenesulfonamide class.

Drug-likeness Lipinski Rule of Five PAINS Computational ADME Chemical Probes

Evidence-Backed Application Scenarios for N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide (CAS 73688-61-6) Based on Quantifiable Differentiation


PRMT3-Focused Epigenetic Chemical Probe Development: A Structurally Tractable Scaffold for Iterative Optimization

With a biochemically validated PRMT3 IC₅₀ of 480 nM and a 41.7-fold selectivity window over G9a, CAS 73688-61-6 serves as a quantitatively characterized starting point for medicinal chemistry campaigns targeting protein arginine methyltransferase 3 [1]. The compound's moderate potency—positioned between weak screening hits (IC₅₀ > 1 µM) and highly optimized allosteric probes such as SGC707 (IC₅₀ = 31 nM)—makes it an ideal scaffold for structure-guided optimization [2]. The two unsubstituted positions on the triazine ring permit systematic exploration of substituent effects on both PRMT3 potency and selectivity against other methyltransferases, enabling the construction of a focused structure–activity relationship (SAR) library from a single commercially available precursor. This scenario is directly supported by the quantitative PRMT3 and G9a data in Section 3, Evidence Items 1 and 2.

Selectivity Profiling Reference Compound for Methyltransferase Panel Screening

The defined selectivity profile of CAS 73688-61-6—IC₅₀ of 480 nM for PRMT3 versus IC₅₀ of 20,000 nM for G9a—establishes it as a calibrated reference compound for methyltransferase selectivity panels [1]. In screening campaigns where the objective is to benchmark the selectivity of newly synthesized PRMT inhibitors, CAS 73688-61-6 provides a reproducible data point that occupies a distinct region of the selectivity space not covered by either the highly selective probe SGC707 or the pan-PRMT inhibitor MS023 [2][3]. Its intermediate selectivity profile (41.7-fold) is particularly valuable as a positive control in assays designed to detect off-target activity against lysine methyltransferases such as G9a, for which the compound shows substantially weaker inhibition. This application is directly grounded in the quantitative selectivity evidence presented in Section 3, Evidence Item 2.

Divergent Synthesis of Triazinyl–Benzenesulfonamide Libraries for Carbonic Anhydrase and Kinase Screening

The mono-phenyl substitution pattern of CAS 73688-61-6 leaves the 4- and 6-positions of the 1,3,5-triazine ring available for sequential nucleophilic aromatic substitution, enabling the divergent synthesis of focused libraries without the hydrolytic liability associated with dichloro-triazine intermediates [1]. Given the extensive validation of triazinyl–benzenesulfonamide derivatives as potent carbonic anhydrase IX inhibitors—with KIs as low as 28.6 nM reported for structurally analogous compounds—libraries derived from CAS 73688-61-6 can be screened directly against hCA isoforms I, II, IX, and XII [2][3]. The same libraries may also be evaluated against kinase targets such as FGFR3, for which 1,3,5-triazine derivatives have demonstrated nanomolar potency and high selectivity [4]. This multi-target screening potential, combined with the synthetic versatility documented in Section 3, Evidence Item 4, makes CAS 73688-61-6 a strategically efficient procurement choice for groups engaged in parallel medicinal chemistry programs.

In Vitro ADME and Membrane Permeability Assessment Using a Low-Molecular-Weight, Lipophilicity-Balanced Probe

The favorable physicochemical profile of CAS 73688-61-6—XLogP3-AA = 2.5, MW = 312.35 g/mol, single hydrogen-bond donor, and zero PAINS alerts—makes it an ideal candidate for in vitro ADME studies, including Caco-2 permeability, PAMPA, and microsomal stability assays [1]. These properties differentiate it from the more polar, higher-molecular-weight amino acid-disubstituted triazinyl–benzenesulfonamide conjugates, which frequently violate Lipinski and Veber drug-likeness criteria [2]. The compound's balanced lipophilicity and low HBD count predict favorable passive membrane permeability, a property that is directly relevant to intracellular target engagement for methyltransferase and carbonic anhydrase targets. This application scenario is directly supported by the physicochemical evidence in Section 3, Evidence Items 3 and 6, and provides a procurement rationale for teams that require a chemically tractable, ADME-compatible probe for cellular assay development.

Quote Request

Request a Quote for N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.